molecular formula C18H21NO2S B6124731 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone

1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone

Cat. No. B6124731
M. Wt: 315.4 g/mol
InChI Key: CCNASCBIJZYKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone, also known as BMT-1111, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone is not fully understood. However, it has been suggested that 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone may exert its anti-cancer activity through the inhibition of the PI3K/Akt/mTOR signaling pathway. 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through the inhibition of NF-κB signaling pathway. Furthermore, 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone has been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models. 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone is its potential therapeutic applications in various fields of research. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. However, one of the limitations of 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone is the lack of clinical studies in humans. Further studies are needed to determine the safety and efficacy of 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone in humans.

Future Directions

There are several future directions for the research of 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to conduct preclinical studies to determine the safety and efficacy of 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone in animal models of various diseases. Additionally, clinical studies are needed to determine the safety and efficacy of 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone in humans. Furthermore, the development of analogs of 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone is synthesized through a multi-step process involving the reaction of thioacetone with benzyl chloride, followed by the reaction of the resulting product with morpholine and formaldehyde. The final step involves the reaction of the intermediate product with 2-bromoacetophenone. The synthesis method has been optimized to yield high purity and high yield of 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone.

Scientific Research Applications

1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone has been found to have potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[4-[(2-benzylmorpholin-4-yl)methyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-14(20)18-10-16(13-22-18)11-19-7-8-21-17(12-19)9-15-5-3-2-4-6-15/h2-6,10,13,17H,7-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNASCBIJZYKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCOC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(2-Benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone

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